Product packaging for cis-8-Heptadecenoic acid(Cat. No.:)

cis-8-Heptadecenoic acid

Cat. No.: B1235691
M. Wt: 268.4 g/mol
InChI Key: ZBIGLIMGCLJKHN-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-8-heptadecenoic acid is a heptadecenoic acid in which the double bond is located at the 8-9 position and has Z configuration. It is a heptadecenoic acid and a straight-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B1235691 cis-8-Heptadecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

(Z)-heptadec-8-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9-

InChI Key

ZBIGLIMGCLJKHN-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Origin of Product

United States

Classification and Stereochemical Nomenclature of Unsaturated Heptadecenoic Acids

Heptadecenoic acid is a monounsaturated fatty acid, meaning it possesses a 17-carbon backbone with one double bond. wikipedia.org The location and configuration of this double bond give rise to various isomers, each with distinct chemical properties.

The nomenclature of these fatty acids is precise, conveying structural information:

Systematic Naming: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds. For cis-8-Heptadecenoic acid, the IUPAC name is (8Z)-heptadec-8-enoic acid. nih.govaocs.org The "(8Z)" prefix specifies that the double bond is located between the 8th and 9th carbon atoms and has a cis (Zusammen) configuration, where the adjacent hydrogen atoms are on the same side of the double bond. nih.govsmolecule.com This cis configuration results in a characteristic kink in the fatty acid chain. vulcanchem.com

Lipid Numbers: A shorthand notation is also commonly used in lipidomics. For this compound, this is represented as C17:1n-9. nih.gov This indicates a 17-carbon chain with one double bond, where the double bond is 9 carbons away from the methyl (omega) end of the molecule.

The stereochemistry of the double bond is crucial. The trans isomer, (8E)-heptadec-8-enoic acid, has a more linear structure, similar to saturated fatty acids, due to the hydrogen atoms being on opposite sides of the double bond. np-mrd.org This difference in three-dimensional shape significantly influences how these fatty acids are incorporated into cell membranes and their subsequent biological activity.

PropertyValue
IUPAC Name(Z)-heptadec-8-enoic acid
SynonymsThis compound, 8Z-heptadecenoic acid, Civetic acid
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Lipid NumbersC17:1n-9

Biochemical Significance of Odd Chain Monounsaturated Fatty Acids Ocmufas

Odd-chain fatty acids (OCFAs), those with an odd number of carbon atoms, are less common than their even-chained counterparts. wikipedia.org They are found in sources such as ruminant fat and milk, as well as some plant-based oils. wikipedia.orgwikipedia.orgncats.io Their metabolism differs slightly from that of even-chain fatty acids.

The key distinction in the metabolism of OCFAs lies in the final products of beta-oxidation. While the breakdown of even-chain fatty acids yields acetyl-CoA, the final round of beta-oxidation of an odd-chain fatty acid produces propionyl-CoA. wikipedia.orgourbiochemistry.com This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, and can serve as a precursor for gluconeogenesis. wikipedia.orgourbiochemistry.com

Recent lipidomic studies have begun to uncover the broader significance of OCMUFAs:

Biomarkers: Plasma levels of odd-chain fatty acids, including heptadecanoic acid (C17:0), have been associated with dietary intake, particularly of dairy products. nih.gov This has led to their investigation as potential biomarkers for dietary patterns and their relationship with metabolic health.

Cellular Function: The unique structure of OCMUFAs can influence the fluidity and properties of cell membranes when they are incorporated into phospholipids (B1166683). This can, in turn, affect the function of membrane-bound proteins and signaling pathways.

Therapeutic Potential: Some research suggests that certain OCMUFAs may have beneficial biological activities. For instance, cis-9-heptadecenoic acid (C17:1) is being explored for its potential in managing conditions like psoriasis and allergies. chalmers.se

Fatty Acid TypePrimary Beta-Oxidation End ProductMetabolic Fate of End Product
Even-Chain Fatty AcidsAcetyl-CoAEnters the Citric Acid Cycle or used for fatty acid synthesis
Odd-Chain Fatty AcidsPropionyl-CoA and Acetyl-CoAPropionyl-CoA is converted to Succinyl-CoA (a Citric Acid Cycle intermediate) and can be used for gluconeogenesis

Historical Context of 8z Heptadec 8 Enoic Acid Investigation

Presence in Terrestrial Biological Systems

In terrestrial environments, (8Z)-Heptadec-8-enoic acid has been identified in the lipid profiles of both plants and animals.

While specific data on this compound in a wide range of plants is limited, its isomers are known to occur. For instance, minor amounts of cis-10-Heptadecenoic acid have been detected in the seed oil of the Portia tree (Thespesia populnea). wikipedia.orgatamankimya.com Another study on Mercurialis annua L. (annual mercury) identified cis-10-heptadecenoic acid at a concentration of 1.38% of the total fatty acids. bibliotekanauki.pl The related saturated fatty acid, Heptadecanoic acid, has been found in the fruit of the durian species Durio graveolens at 2.2% of the fats. atamanchemicals.com

(8Z)-Heptadec-8-enoic acid has been detected in animal fats, particularly in ruminants. Analysis of ovine milk fat has confirmed the presence of this compound, although it is considered a minor isomer. researchgate.net The predominant heptadecenoic acid isomer in the milk and intramuscular fat of cattle, sheep, and goats is cis-9-Heptadecenoic acid. researchgate.netnih.govmedchemexpress.com In contrast, cis-10-Heptadecenoic acid is virtually absent in these ruminant fats. researchgate.netnih.gov Heptadecanoic acid, the saturated counterpart, is a trace component of ruminant fat and milk fat, constituting about 0.61% of milk fat and 0.83% of ruminant meat fat. atamanchemicals.com

Table 1: Heptadecenoic Acid Isomers in Ruminant Fats

CompoundAnimal SourceMatrixRelative Abundance
This compoundOvine (Sheep)Milk FatMinor isomer researchgate.net
cis-9-Heptadecenoic acidBovine, Ovine, CaprineMilk and Intramuscular FatOverwhelmingly the major isomer researchgate.netnih.govmedchemexpress.com
cis-10-Heptadecenoic acidBovine, Ovine, CaprineMilk and Intramuscular FatVirtually absent researchgate.netnih.gov
Heptadecanoic acidRuminantsFat and Milk FatTrace component atamanchemicals.com

Occurrence in Aquatic Ecosystems

The presence of heptadecenoic acid isomers has also been documented in various organisms within aquatic environments.

Research on the fatty acid composition of marine life has identified various forms of heptadecenoic acid. A study of 34 marine fish species from the Mediterranean Sea detected cis-10-Heptadecenoic acid in concentrations ranging from 0.17% to 2.01% of the total fatty acids. nih.govresearchgate.nettandfonline.com The saturated Heptadecanoic acid was also identified in these fish, with levels between 0.31% and 1.84%. nih.govresearchgate.nettandfonline.com While less common, C17:2 cis-8,11 was detected in minor amounts (less than 1%) in the seed oil of the Portia tree (Thespesia populnea), which can be found in coastal and marine environments. atamankimya.comatamanchemicals.com

Table 2: Heptadecenoic Acids in Mediterranean Marine Fish

Fatty AcidConcentration Range (% of total fatty acids)
cis-10-Heptadecenoic acid0.17% - 2.01% nih.govresearchgate.nettandfonline.com
Heptadecanoic acid0.31% - 1.84% nih.govresearchgate.nettandfonline.com

Microorganisms, including algae and zooplankton, are also sources of these fatty acids. Heptadecanoic acid has been identified as a metabolite in algae and in the water flea, Daphnia magna. atamanchemicals.comnih.govebi.ac.ukebi.ac.uk Some cyanobacteria are known to produce heptadecenoic acid. u-szeged.hu The fatty acid composition of Daphnia magna is influenced by its diet, which often consists of algae. researchgate.net

De Novo Biosynthesis of Odd-Chain Fatty Acids

The biosynthesis of odd-chain fatty acids, including the precursor to this compound, heptadecanoic acid, follows a pathway that diverges from the typical synthesis of even-chain fatty acids at the initial step. wikipedia.org

Precursor Incorporation and Chain Elongation Mechanisms

While the de novo synthesis of even-chain fatty acids initiates with the condensation of acetyl-CoA and malonyl-CoA, odd-chain fatty acid synthesis begins with a different primer: propionyl-CoA. wikipedia.orgnih.gov The condensation of propionyl-CoA with malonyl-CoA forms a five-carbon intermediate, 3-oxovaleryl-ACP, which then enters the fatty acid synthase (FAS) system. nih.gov Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, lead to the formation of odd-chain saturated fatty acids. nih.gov Propionyl-CoA can be derived from various metabolic sources, including the catabolism of certain amino acids (isoleucine and valine), the β-oxidation of long-chain fatty acids, or through pathways like the methylmalonyl-CoA pathway. frontiersin.org

The elongation of the saturated odd-chain fatty acid precursor, heptadecanoic acid (C17:0), to longer chains is carried out by a series of membrane-bound enzymes primarily located in the endoplasmic reticulum. gsartor.org This process involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction, effectively adding two-carbon units to the growing fatty acyl chain. gsartor.org

Enzymatic Steps in Desaturation Leading to Monounsaturated Forms

The introduction of a double bond into the saturated fatty acid chain is a critical step in forming monounsaturated fatty acids like this compound. This process is catalyzed by a class of enzymes known as fatty acid desaturases. nih.gov These enzymes are mixed-function oxidases that require molecular oxygen and a reductant, typically NADH or NADPH, to function. marmara.edu.trwikipedia.org

The desaturation reaction involves the stereospecific removal of two hydrogen atoms from the fatty acyl chain to create a cis double bond. nih.gov In the case of this compound, a specific desaturase would act on heptadecanoyl-CoA, introducing a double bond at the Δ8 position. While Δ9-desaturases are the most common and well-studied, responsible for converting stearic acid (C18:0) to oleic acid (C18:1) and palmitic acid (C16:0) to palmitoleic acid (C16:1), the specific Δ8-desaturase for heptadecanoic acid is less characterized. nih.govmarmara.edu.tr However, the general mechanism of aerobic desaturation provides a framework for understanding its formation. wikipedia.org

Microbial and Plant Biosynthetic Routes for (8Z)-Heptadec-8-enoic Acid Analogues

The production of this compound and its isomers is not limited to endogenous pathways and can be achieved and even enhanced through microbial and plant-based systems. Oleaginous yeasts, in particular, have emerged as promising platforms for the production of odd-chain fatty acids. researchgate.net

Investigating Lipid Biosynthesis in Oleaginous Yeasts and Fungi

Oleaginous yeasts, such as Yarrowia lipolytica and species of Candida, are known for their ability to accumulate high levels of lipids, often exceeding 20% of their dry biomass. researchgate.netperiodikos.com.br While they naturally produce mainly even-chain fatty acids, they can be engineered or supplemented with precursors to produce odd-chain fatty acids. nih.govmdpi.com

Yarrowia lipolytica has been extensively studied for its potential to produce odd-chain fatty acids. mdpi.com By providing propionate (B1217596) as a precursor, the yeast can incorporate it into its fatty acid synthesis pathway, leading to the production of C15 and C17 fatty acids. nih.gov Research has shown that overexpressing key enzymes in the lipid biosynthesis pathway, such as Δ9 fatty acid desaturase and diacylglycerol O-acyltransferase, can significantly increase the content of cis-9-heptadecenoic acid (C17:1). mdpi.com In some engineered strains of Y. lipolytica, heptadecenoic acid has become a major fatty acid produced. researchgate.net Similarly, Candida tropicalis has also been identified as a producer of odd-chain fatty acids, including C17:1, particularly when grown on specific substrates.

A study optimizing the production of cis-9-heptadecenoic acid in a genetically engineered Yarrowia lipolytica strain found that a specific combination of carbon sources, including sucrose, glycerol (B35011), sodium acetate, and sodium propionate, yielded high concentrations of the desired fatty acid. mdpi.com

Genetic and Metabolic Engineering Strategies for Odd-Chain Fatty Acid Production in Plants

The production of novel fatty acids, including odd-chain varieties, in plants through genetic and metabolic engineering is an area of active research. nih.gov While plants are a major source of fatty acids, the accumulation of unusual structures like odd-chain fatty acids requires the introduction of new biosynthetic genes and the modification of existing pathways. researchgate.net

Strategies for engineering odd-chain fatty acid production in plants focus on several key areas. One approach involves introducing genes for the synthesis of propionyl-CoA, the primer for odd-chain fatty acid synthesis. Another strategy is to express heterologous fatty acid synthase and desaturase enzymes with specificities for odd-chain substrates. nih.gov For instance, expressing a Δ8-desaturase in a plant that produces heptadecanoic acid could lead to the synthesis of this compound.

A significant challenge in plant metabolic engineering is ensuring that the newly synthesized fatty acids are efficiently incorporated into seed triacylglycerols, the primary storage form of lipids. nih.gov This often requires co-expression of enzymes involved in acyl-CoA trafficking and triacylglycerol assembly.

Catabolism and β-Oxidation of (8Z)-Heptadec-8-enoic Acid

The breakdown of fatty acids, including this compound, occurs primarily through the β-oxidation pathway. This process is a repetitive four-step cycle that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA in each cycle. openstax.org

The catabolism of an unsaturated fatty acid like this compound requires additional enzymatic steps compared to saturated fatty acids. marmara.edu.tr The presence of the cis double bond at an odd-numbered carbon (C-8) poses a challenge for the standard β-oxidation enzymes.

The β-oxidation of this compound would proceed as follows:

Three cycles of standard β-oxidation would occur, removing a total of six carbons and producing three molecules of acetyl-CoA. This would leave a C11 acyl-CoA with a cis double bond at the Δ2 position.

The resulting cis-Δ2-enoyl-CoA is not a substrate for the next enzyme in the pathway, enoyl-CoA hydratase, which acts on trans double bonds. marmara.edu.tr Therefore, an isomerase is required to convert the cis double bond to a trans configuration.

After isomerization, β-oxidation can continue until the final three carbons remain as propionyl-CoA. wikipedia.org

The end products of the complete β-oxidation of this compound are acetyl-CoA and a single molecule of propionyl-CoA. marmara.edu.tr The acetyl-CoA enters the citric acid cycle for further oxidation, while the propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle, through a separate three-enzyme pathway. wikipedia.org The accumulation of acyl-CoA derivatives during this process can sometimes lead to toxic effects. nih.gov

Auxiliary Enzyme Requirements for Unsaturated Fatty Acid Degradation

The standard β-oxidation pathway is equipped to process only trans-Δ²-enoyl-CoA intermediates. The cis-double bond of this compound, located at an even-numbered carbon (C-8), creates a metabolic challenge that the core β-oxidation enzymes cannot overcome. After three successive cycles of β-oxidation, the original 17-carbon fatty acyl-CoA is shortened to an 11-carbon chain with the double bond repositioned, ultimately leading to an intermediate that is incompatible with the standard pathway. To process this and similar fatty acids, cells employ a set of auxiliary enzymes.

The degradation of fatty acids with double bonds at even-numbered positions primarily requires the coordinated action of 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. researchgate.netresearchgate.net The metabolic sequence is as follows:

Three initial rounds of β-oxidation proceed normally, converting heptadecanoyl-CoA (C17:1, cis-Δ⁸) to its shorter homologues. This process yields a cis-Δ⁴-acyl-CoA intermediate.

The subsequent dehydrogenation by acyl-CoA dehydrogenase introduces a second double bond, forming a 2-trans, 4-cis-dienoyl-CoA intermediate.

This conjugated diene is not a substrate for the next enzyme in the β-oxidation spiral. Instead, 2,4-dienoyl-CoA reductase , an NADPH-dependent enzyme, catalyzes the reduction of this intermediate to a trans-Δ³-enoyl-CoA. researchgate.netwikipedia.org This reaction is considered a rate-limiting step in the breakdown of polyunsaturated fatty acids. nih.gov

The resulting trans-Δ³-enoyl-CoA is then acted upon by Δ³,Δ²-enoyl-CoA isomerase . This enzyme repositions the double bond to form trans-Δ²-enoyl-CoA. nih.govwikipedia.org

With the double bond now in the correct trans configuration and at the second carbon, this product can re-enter and complete the standard β-oxidation pathway.

An alternative pathway, primarily associated with the degradation of fatty acids having double bonds on odd-numbered carbons, involves 3-hydroxyacyl-CoA epimerase . merckmillipore.commdpi.com This pathway becomes relevant when β-oxidation produces a D-3-hydroxyacyl-CoA intermediate, which must be converted to the L-isomer for the subsequent dehydrogenase step. wikipedia.org While the reductase-dependent pathway is the principal route for fatty acids with even-positioned double bonds like this compound, some research suggests that two pathways may exist in both mitochondria and peroxisomes, allowing for metabolic flexibility. merckmillipore.comoup.com

Table 1: Key Auxiliary Enzymes in the Degradation of this compound

Enzyme Action Substrate Product
2,4-Dienoyl-CoA Reductase Reduces the C4-C5 double bond using NADPH. wikipedia.org 2-trans, 4-cis-Dienoyl-CoA trans-3-Enoyl-CoA
Δ³,Δ²-Enoyl-CoA Isomerase Isomerizes the double bond from the C3 to the C2 position. wikipedia.org trans-3-Enoyl-CoA trans-2-Enoyl-CoA

Peroxisomal and Mitochondrial Roles in Odd-Chain Fatty Acid Oxidation

Fatty acid β-oxidation occurs in two major subcellular compartments in eukaryotes: mitochondria and peroxisomes. nih.gov While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids to generate ATP, peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipid molecules. wikipedia.orglibretexts.org

The catabolism of this compound can occur in both organelles, as the necessary auxiliary enzymes are present in both compartments. researchgate.netportlandpress.comuniprot.org However, the process and its purpose differ significantly between the two.

Mitochondrial β-Oxidation: In mitochondria, the primary goal of β-oxidation is to maximize energy production. The breakdown of this compound proceeds via the reductase-dependent pathway, yielding acetyl-CoA molecules that enter the citric acid cycle. The final thiolysis step of this odd-chain fatty acid produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.org The propionyl-CoA is then converted in a three-enzyme process to succinyl-CoA, which also enters the citric acid cycle. wikipedia.orgaocs.org This entire process is tightly coupled to the electron transport chain, generating large quantities of ATP.

Peroxisomal β-Oxidation: Peroxisomal oxidation serves mainly as a chain-shortening process, particularly for fatty acids that are poor substrates for mitochondrial enzymes. wikipedia.org A key difference is the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂. libretexts.orgaocs.org This step is not linked to ATP synthesis. Peroxisomes contain their own set of β-oxidation enzymes, including peroxisomal 2,4-dienoyl-CoA reductase (DECR2), which allows them to handle unsaturated fatty acids. uniprot.org Oxidation in peroxisomes is typically incomplete. For this compound, peroxisomes would shorten the acyl chain, and the resulting medium-chain fatty acyl-CoAs would then be transported to the mitochondria for complete oxidation to CO₂ and water. wikipedia.org Studies on rat liver have localized 3-hydroxyacyl-CoA epimerase to peroxisomes but not mitochondria, suggesting its role is confined to the peroxisomal degradation pathway for certain unsaturated fatty acids. nih.gov

Table 2: Comparison of Mitochondrial and Peroxisomal Oxidation of Odd-Chain Fatty Acids

Feature Mitochondrial Oxidation Peroxisomal Oxidation
Primary Function ATP production, complete degradation. Chain-shortening of complex fatty acids. wikipedia.org
First Dehydrogenation Acyl-CoA Dehydrogenase (produces FADH₂). Acyl-CoA Oxidase (produces H₂O₂). libretexts.orgaocs.org
Energy Coupling Directly coupled to the electron transport chain for ATP synthesis. Not directly coupled to ATP synthesis. wikipedia.org
Substrate Preference Short to long-chain fatty acids. Very-long-chain and branched-chain fatty acids. libretexts.org
Auxiliary Enzymes Contains mitochondrial isoforms (e.g., DECR1). researchgate.net Contains peroxisomal isoforms (e.g., DECR2). uniprot.org

| End Products | Acetyl-CoA, Propionyl-CoA (from odd-chains), NADH, FADH₂. aocs.org | Acetyl-CoA, H₂O₂, and shortened acyl-CoAs for mitochondrial transport. |

Analytical Methodologies for the Characterization of Cis 8 Heptadecenoic Acid

Extraction and Derivatization Procedures for Lipidomics Analysis

The initial and critical stage in the analysis of cis-8-heptadecenoic acid is its effective extraction from the sample matrix, followed by a derivatization step to enhance its suitability for chromatographic analysis.

Optimization of Sample Preparation for Complex Biological Matrices

The analysis of fatty acids like this compound from biological materials such as tissues, plasma, or cells presents a significant challenge due to the complexity of the matrix. cnr.itnih.gov A crucial first step is the efficient extraction of lipids, including the target fatty acid. Common methods for lipid extraction include the Bligh and Dyer method, which uses a chloroform/methanol (B129727)/water mixture, and the Folch extraction method. cnr.itnih.gov For instance, in the analysis of fatty acids in macrophages, a rapid extraction procedure is employed where cells are suspended in a solution of methanol and hydrochloric acid, followed by the addition of isooctane (B107328) to create a bi-phasic solution. nih.gov The upper isooctane phase, containing the free fatty acids, is then collected. nih.gov Similarly, for tissue samples, homogenization and sonication are often employed prior to extraction to ensure the complete release of lipids. nih.govlipidmaps.org

Optimization of sample preparation is key to ensuring high recovery and minimizing interferences. researchgate.net This includes pre-cooling organic solvents and using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes. researchgate.netwustl.edu The choice of extraction solvent and method can significantly impact the results, with some studies showing isopropanol (B130326) to be a robust solvent for broad lipid coverage in plasma. researchgate.net To account for potential losses during sample preparation and analysis, isotope-labeled internal standards, such as deuterated fatty acids, are often added at the beginning of the extraction process. nih.govlipidmaps.org This allows for increased precision and accuracy in quantification. lipidmaps.org

Formation of Fatty Acid Methyl Esters (FAMEs) for Chromatographic Analysis

Due to their high polarity, free fatty acids can be difficult to analyze directly by gas chromatography (GC) as they tend to form hydrogen bonds, leading to adsorption issues. labtorg.kz To overcome this, they are converted into more volatile and thermally stable derivatives, most commonly fatty acid methyl esters (FAMEs). labtorg.kzthermofisher.cominternationaloliveoil.org This derivatization process, known as esterification or transesterification, involves reacting the fatty acids with an alcohol, typically methanol, in the presence of a catalyst. labtorg.kz

Several reagents can be used for this purpose, including boron trichloride (B1173362) (BCl3) in methanol, methanolic hydrochloric acid, or methanolic potassium hydroxide (B78521). labtorg.kzmdpi.comlabrulez.com The reaction is typically carried out by heating the sample with the derivatizing agent. labtorg.kzmdpi.com For example, a common procedure involves heating the sample with a BCl3-methanol solution at 60°C for a short period. sigmaaldrich.com Another method involves transesterification with methanolic potassium hydroxide at room temperature. internationaloliveoil.org After the reaction, the FAMEs are extracted into a non-polar solvent like hexane (B92381) or cyclohexane. labtorg.kzmdpi.com

It is important to note that the derivatization procedure itself can potentially introduce unwanted oxidation or isomerization of some fatty acids, especially unsaturated ones. nih.gov Therefore, careful control of reaction conditions, such as temperature and the exclusion of oxygen, is crucial. mdpi.com

Chromatographic Separation Techniques

Once derivatized, the FAMEs, including the methyl ester of this compound, are separated and analyzed using chromatographic techniques, primarily gas chromatography.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography (GC) is the cornerstone for the analysis of FAMEs. cnr.itinternationaloliveoil.org The separation is performed on a capillary column, where the FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. internationaloliveoil.orginterchim.fr The choice of the capillary column is critical for achieving the desired separation. theanalyticalscientist.com

Flame Ionization Detection (FID) is a common detector used in GC for the quantitative analysis of FAMEs. internationaloliveoil.orgresearchgate.net FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon in the analyte. internationaloliveoil.org

For qualitative analysis and structural confirmation, GC is often coupled with Mass Spectrometry (MS). researchgate.netdkfz.deijastnet.com GC-MS provides information on the molecular weight and fragmentation pattern of the eluting compounds, allowing for their unambiguous identification. ijastnet.com Electron ionization (EI) is a frequently used ionization technique in GC-MS for fatty acid analysis. lipidmaps.org The use of a NIST (National Institute of Standards and Technology) library of mass spectra further aids in the identification of unknown peaks. ijastnet.com

The following table summarizes typical GC conditions for FAME analysis:

ParameterTypical Value/ConditionSource
Column Highly polar capillary column (e.g., cyanopropyl polysiloxane) theanalyticalscientist.comresearchgate.netphenomenex.com
Column Length 10 m to 100 m thermofisher.comresearchgate.net
Carrier Gas Helium or Hydrogen internationaloliveoil.orgmdpi.comresearchgate.net
Injector Temperature ~250°C lipidmaps.org
Detector Temperature (FID) ~250°C - 260°C labrulez.comresearchgate.net
Oven Temperature Program Ramped from a lower temperature (e.g., 60-150°C) to a higher temperature (e.g., 220-240°C) lipidmaps.orgmdpi.comresearchgate.netnih.gov

High-Resolution Separation of cis/trans Isomers and Positional Isomers

A significant analytical challenge in fatty acid analysis is the separation of isomers, particularly cis/trans isomers and positional isomers, which often have very similar physical and chemical properties. nih.govlipidmaps.org The separation of these isomers is crucial as they can have different biological effects.

Achieving high-resolution separation of isomers like this compound from its other positional (e.g., cis-9-heptadecenoic acid, cis-10-heptadecenoic acid) and geometric (trans) isomers requires specialized chromatographic conditions. nih.gov This is typically accomplished by using long, highly polar capillary GC columns. sigmaaldrich.comtheanalyticalscientist.comresearchgate.net Columns with stationary phases like cyanopropyl polysiloxane are particularly effective for this purpose. theanalyticalscientist.comphenomenex.com For instance, 100-meter long capillary columns with highly polar phases have been successfully used to separate almost all positional isomers of heptadecenoic acid (17:1). researchgate.net

In some cases, techniques like silver ion chromatography can be used prior to GC analysis to separate cis and trans isomers as FAMEs. researchgate.net While GC-MS is powerful for identification, distinguishing between cis and trans isomers based solely on mass spectrometry can be challenging for complex samples, making high-resolution chromatography essential. lipidmaps.org

Quantitative and Qualitative Analysis

The final step in the analytical process is the quantification and confirmation of the identity of this compound.

Qualitative analysis , or the identification of this compound, is primarily achieved by comparing the retention time of the peak in the sample chromatogram to that of a known analytical standard. internationaloliveoil.org The use of a standard mixture containing various FAMEs, including the methyl ester of this compound, is common practice. thermofisher.comsigmaaldrich.com As mentioned earlier, GC-MS provides definitive structural information for confident identification. researchgate.net

Quantitative analysis determines the concentration of this compound in the sample. This is typically done using the internal standard method. lipidmaps.orgdkfz.deresearchgate.net A known amount of an internal standard, a compound not naturally present in the sample (e.g., nonadecanoic acid, C19:0), is added to the sample before processing. ijastnet.comresearchgate.net The concentration of the target analyte is then calculated by comparing the peak area of its FAME derivative to the peak area of the internal standard's FAME derivative. researchgate.net Standard curves, prepared by analyzing a series of solutions with known concentrations of the analyte and a constant concentration of the internal standard, are used to ensure accuracy. nih.gov

Mass Spectrometry Optimization for Enhanced Sensitivity and Detection of Trace Amounts

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like GC and LC, is a powerful tool for the analysis of fatty acids due to its high sensitivity and selectivity. nih.gov Optimizing MS parameters is essential for achieving the low detection limits required for trace amounts of fatty acids like this compound and for distinguishing between isomers.

A significant challenge in the MS analysis of fatty acids is the difficulty in determining the precise location of double bonds within the acyl chain using conventional collision-induced dissociation (CID). sciex.com To overcome this and enhance sensitivity, several optimization strategies are employed:

Derivatization: Fatty acids are often derivatized before analysis to improve their chromatographic behavior and ionization efficiency. nih.govjfda-online.com For GC-MS, fatty acids are commonly converted to fatty acid methyl esters (FAMEs). wjpsonline.com For LC-MS, derivatization with a reagent that imparts a permanent positive charge can significantly enhance detection sensitivity in the positive ion mode. sciex.com For example, a chemical isotopic labeling strategy using 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) has been developed to improve detection sensitivity for trace-amount fatty acids. nih.gov Optimization of the derivatization reaction, including reagent concentrations, temperature, and time, is crucial for achieving high reaction yields. nih.govwjpsonline.com

Ionization and MS Parameters: The choice of ionization mode and the tuning of MS parameters are critical. For underivatized fatty acids, negative ion mode electrospray ionization (ESI) is typically used. sciex.com However, derivatization can allow for analysis in the positive ion mode, which can be more sensitive. sciex.com Key MS parameters that are optimized include ion-spray voltage, source temperature (ion source and desolvation temperatures), and gas flow rates (e.g., curtain gas). nih.govtandfonline.com For instance, in one LC-MS method, the ion-spray voltage was set to 5,500 V and the turbo source gun temperature to 500°C to achieve optimal sensitivity. nih.gov

Advanced Fragmentation Techniques: To address the challenge of locating double bonds, advanced fragmentation techniques beyond conventional CID are being utilized. Electron Activated Dissociation (EAD) is a novel technology capable of cleaving both carbon-carbon single and double bonds. sciex.com This allows for the precise pinpointing of double bond locations in fatty acids on a chromatographic timescale, enabling the differentiation of positional isomers, which is often not possible with CID alone. sciex.com

Scan Mode Selection: For quantitative analysis of known compounds, selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS is employed. nih.govwjpsonline.com These modes offer significantly higher sensitivity and selectivity compared to full-scan mode because the mass spectrometer is set to monitor only specific ions or ion transitions characteristic of the target analyte. wjpsonline.com The selection of precursor and product ions for MRM, as well as the optimization of collision energy (CE) and declustering potential (DP), are critical steps in method development for achieving the best quantitative performance. nih.gov

Table 2: Optimized Parameters in Mass Spectrometry for Fatty Acid Analysis

Parameter Optimized Value/Condition Purpose References
Derivatization Reagent 20 mM DMAQ, 750 mM EDC, 15 mM HOAt Enhance ionization efficiency and sensitivity for LC-MS. nih.gov
Derivatization Reaction 20°C for 30 minutes Maximize derivatization yield. nih.gov
Ionization Mode Positive Ion Mode (after derivatization) Improve sensitivity and generate relevant fragmentation data. sciex.com
Ion-Spray Voltage 5,500 V Optimize ion generation in the ESI source. nih.gov
Source Temperature 500°C Enhance desolvation and ion formation. nih.gov
Data Acquisition Mode Multiple Reaction Monitoring (MRM) Increase sensitivity and selectivity for quantification of target analytes. nih.gov
Fragmentation Technique Electron Activated Dissociation (EAD) Enable precise localization of double bonds to distinguish isomers. sciex.com
Ultrasonication Time (Extraction) 10 minutes Maximize extraction output without causing degradation. wjpsonline.com

Roles and Mechanisms of 8z Heptadec 8 Enoic Acid in Biological Systems

Contribution to Membrane Structure and Fluidity in Cellular Systems

Glycerophospholipids are fundamental components of cell membranes, consisting of a glycerol (B35011) backbone, two fatty acid chains, and a polar head group. tandfonline.com The length of the hydrocarbon chains and the number and position of double bonds in these fatty acids are critical factors that influence the fluidity and permeability of the membrane. tandfonline.com

Unsaturated fatty acids, characterized by the presence of one or more double bonds, introduce kinks into the fatty acid chain. This prevents tight packing of the lipid molecules, thereby increasing the fluidity of the cell membrane. wikipedia.org This increased fluidity is essential for various cellular functions, including the activity of membrane-bound proteins and signaling processes. asm.orgatamanchemicals.com While direct studies on cis-8-heptadecenoic acid are limited, the principles of how monounsaturated fatty acids affect membrane dynamics are well-established. The cis configuration of the double bond in (8Z)-Heptadec-8-enoic acid causes a bend in the hydrocarbon chain, which contributes to membrane fluidity. wikipedia.org

Research on related odd-chain fatty acids, such as C17:1, has shown their incorporation into the phospholipids (B1166683) of cell membranes. For instance, in the fruit fly Drosophila, odd-chain fatty acids like heptadecenoic acid (C17:1) have been identified within phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), two major phospholipid classes in the plasma membrane. tandfonline.com The presence of these odd-chain fatty acids within membrane lipids suggests they are integral to maintaining membrane structure and function.

Participation in Lipid Signaling and Metabolic Regulation

Odd-chain fatty acids (OCFAs) like heptadecenoic acid are metabolized differently from their even-chain counterparts. The beta-oxidation of most fatty acids, which have an even number of carbons, yields acetyl-CoA. proteinlounge.com However, the final round of beta-oxidation of OCFAs produces propionyl-CoA. proteinlounge.comsketchy.comwikipedia.org Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle), a central pathway in cellular energy metabolism. proteinlounge.comsketchy.com This anaplerotic function, replenishing TCA cycle intermediates, distinguishes OCFAs from even-chain fatty acids and may give them unique metabolic roles. nih.govnews-medical.net

While the majority of fatty acids in human plasma are even-chained, detectable amounts of odd-chain fatty acids, including C17:1, are present. mdpi.com Emerging research suggests that OCFAs are not merely passive molecules but may have roles in metabolic regulation and signaling. For example, studies have shown an inverse association between the concentration of OCFAs like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) in plasma and the risk of type 2 diabetes and cardiovascular disease. nih.gov Some OCFAs and their derivatives are thought to possess anti-inflammatory and antioxidant properties. researchgate.net For instance, a recent study on psoriasis, a chronic immune-mediated disease, found that the C17:1n7 isomer was correlated with increased counts of lymphocytes and monocytes, suggesting a potential role in modulating immune cell composition. frontiersin.org

Ecological Interactions and Biochemical Markers in Non-Human Organisms

The fatty acid composition of marine organisms, such as copepods, is highly responsive to environmental conditions like temperature and pH. frontiersin.org Changes in these factors can alter the fatty acid profiles of phytoplankton, which are the primary food source for copepods, thereby affecting the copepods' own lipid composition. plos.orgnih.gov

Table 1: Effect of pH on Major Fatty Acids in the Copepod Parastenhelia sp. This table illustrates how the percentage of certain fatty acids changes with varying pH levels, based on findings from a study on marine copepods. Data is generalized from the study's findings.

Fatty Acid TypepH 8 (Control)pH 4 (Acidified)General Trend with Acidification
Heneicosanoic acidHighHighRelatively Stable
cis-11, 14-eicosadienoic acidHighHighRelatively Stable
Eicosapentaenoic acid (EPA)HigherLowerDecreases
Docosahexaenoic acid (DHA)HigherLowerDecreases
Arachidonic acid (ARA)HigherLowerDecreases

**Source: Adapted from findings on the effects of acidification on copepod fatty acid profiles. researchgate.net

This compound and its isomers are found as constituents in the metabolomes of various organisms. Its saturated counterpart, heptadecanoic acid (C17:0), is a well-known odd-chain fatty acid found in trace amounts in the milk fat and meat of ruminants. atamanchemicals.com It often serves as a biomarker for dairy fat intake in human nutritional studies. atamankimya.comcaymanchem.com

Odd-chain fatty acids can be synthesized by some plants and marine organisms. proteinlounge.com For example, minor amounts of the isomer cis-10-heptadecenoic acid have been detected in the seed oil of the Portia tree (Thespesia populnea). atamanchemicals.com The isomer cis-9-heptadecenoic acid has been identified as a metabolite of the fungus Candida albicans. nih.govscienceopen.com A study on the antifungal properties of cis-9-heptadecenoic acid produced by the yeast-like fungus Pseudozyma flocculosa suggests it acts by disrupting the cell membranes of sensitive fungi. asm.org

The presence of odd-chain fatty acids like heptadecenoic acid and its unsaturated forms in microbial lipids is common. researchgate.net Their detection in the metabolome of an organism can provide insights into dietary sources, endogenous synthesis pathways, and interactions with microbial communities. wikipedia.orgnih.gov

Table 2: Occurrence of Heptadecenoic Acid Isomers in Various Organisms This table provides examples of where different isomers of heptadecenoic acid have been identified.

CompoundOrganism/SourceReference
Heptadecanoic acid (17:0)Ruminant milk and meat fat atamanchemicals.com
This compound (17:1cis8)Ovine milk fat researchgate.net
cis-9-Heptadecenoic acid (17:1cis9)Pseudozyma flocculosa (fungus) asm.org
cis-9-Heptadecenoic acid (17:1cis9)Candida albicans (fungus) nih.govscienceopen.com
cis-9-Heptadecenoic acid (17:1cis9)Ruminant milk and intramuscular fat researchgate.net
cis-10-Heptadecenoic acid (17:1cis10)Thespesia populnea (Portia tree) seed oil atamanchemicals.com

Compound Index

Synthetic Chemistry Approaches to 8z Heptadec 8 Enoic Acid

Stereoselective Synthesis of cis-Monounsaturated Fatty Acids

The precise control of double bond geometry is a critical aspect of the synthesis of unsaturated fatty acids. For (8Z)-Heptadec-8-enoic acid, the presence of the cis (or Z) double bond at the C8 position dictates the synthetic strategy. Stereoselective methods are employed to ensure the formation of the desired isomer with high fidelity, minimizing the production of the corresponding trans (or E) isomer.

Application of the Wittig Reaction for Double Bond Formation

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.orgnih.govlibretexts.org It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. masterorganicchemistry.comorganic-chemistry.orgnih.gov The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide.

For the synthesis of cis-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org In the context of (8Z)-Heptadec-8-enoic acid, a suitable retrosynthetic analysis would involve disconnecting the molecule at the C8-C9 double bond. This leads to two key synthons: an eight-carbon aldehyde and a nine-carbon phosphorus ylide (or vice versa).

A plausible synthetic route would involve the reaction of octanal (B89490) with the ylide derived from (9-carboxynonyl)triphenylphosphonium (B160529) bromide. The ylide is generated by treating the corresponding phosphonium (B103445) salt with a strong base, such as an organolithium reagent or sodium hydride. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired cis-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The formation of the thermodynamically less stable Z-isomer is favored with non-stabilized ylides under salt-free conditions. organic-chemistry.orgwikipedia.org

The general reaction scheme is as follows:

Step 1: Formation of the Phosphonium Salt

(Triphenylphosphine) + (9-Bromononanoic acid) -> ((9-Carboxynonyl)triphenylphosphonium bromide)

Step 2: Formation of the Ylide

((9-Carboxynonyl)triphenylphosphonium bromide) + (Strong Base) -> (9-Oxo-nonylidene)triphenylphosphorane

Step 3: Wittig Reaction

Advanced Research Perspectives and Future Directions for Cis 8 Heptadecenoic Acid

Elucidating Specific Enzymatic Machinery for cis-8 Desaturation

The biosynthesis of cis-8-heptadecenoic acid, an uncommon odd-chain monounsaturated fatty acid, involves a critical desaturation step at the 8th carbon position. While the precise enzymatic machinery responsible for this specific transformation is not yet fully elucidated for all organisms, research points towards the involvement of fatty acid desaturase enzymes. These enzymes are responsible for introducing double bonds into the acyl chains of fatty acids. nih.gov

In general, fatty acid desaturases are classified based on the position of the double bond they introduce. For instance, Δ9-desaturases, common in plants and animals, introduce a double bond at the C-9 position of saturated fatty acids like stearic acid to produce oleic acid. atamanchemicals.com The formation of a cis-8 double bond, however, suggests the action of a Δ8-desaturase.

Studies have identified Δ8-desaturase enzymes in various organisms, including certain species of euglenoids, where this pathway is dominant for producing 20-carbon polyunsaturated fatty acids. google.com For example, a Δ8-desaturase from Euglena gracilis has been cloned and characterized. google.com Furthermore, some enzymes, like the sphingolipid 8-(E)-desaturase found in yeasts such as Kluyveromyces lactis and Candida albicans, introduce a trans double bond at the 8-position of sphingoid bases. expasy.org While this is a different isomer and substrate, it highlights the existence of enzymes capable of acting at the C-8 position.

In some cases, the production of odd-chain fatty acids like this compound can be achieved through precursor-directed biosynthesis. For instance, oleaginous yeasts such as Yarrowia lipolytica can produce odd-chain fatty acids when supplied with precursors like propionic acid. researchgate.netmdpi.com The specific desaturase that then acts on the C17:0 precursor to form the cis-8 isomer is an area of active investigation. It is plausible that a desaturase with relaxed substrate specificity, or a yet-to-be-identified specific Δ8-desaturase, is involved.

Future research in this area will likely focus on:

Gene identification and characterization: Identifying and isolating the specific genes encoding for Δ8-desaturases in organisms known to produce this compound.

Enzyme kinetics and substrate specificity: Characterizing the purified desaturase enzymes to understand their efficiency and preference for C17 fatty acid substrates.

Structural biology: Determining the three-dimensional structure of these enzymes to understand the molecular basis of their regioselectivity and stereospecificity for the cis-8 position.

Comprehensive Multi-Omics Approaches to Understand its Biological Network

To fully comprehend the biological significance of this compound, a systems-level understanding of its interactions within the cell is necessary. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for constructing a comprehensive picture of the biological network associated with this fatty acid. nih.govresearchgate.net

A multi-omics strategy could involve the following:

Genomics: Sequencing the genomes of organisms that produce high levels of this compound to identify potential genes involved in its synthesis, transport, and metabolism, including the aforementioned desaturases.

Transcriptomics: Analyzing the complete set of RNA transcripts in cells under conditions of high versus low this compound production. This can reveal which genes are upregulated or downregulated in response to or in conjunction with the presence of this fatty acid.

Proteomics: Identifying and quantifying the entire complement of proteins in a cell. This can help to identify the enzymes directly involved in this compound metabolism, as well as other proteins whose expression or activity is modulated by its presence.

By integrating these datasets, researchers can build models of the biological network surrounding this compound. This can help to uncover novel functions, regulatory mechanisms, and interactions with other cellular components. For example, a combined analysis might reveal that the presence of this compound is correlated with changes in the expression of genes involved in membrane transport or inflammatory signaling pathways.

Exploration of Unique Biological Functions in Understudied Organisms and Environments

While much of fatty acid research has centered on common organisms and environments, a vast and largely untapped reservoir of biological diversity exists in understudied organisms and extreme environments. mdpi.com These underexplored niches may hold the key to discovering unique biological functions of this compound.

Understudied Organisms:

Marine Actinomycetes: These bacteria, particularly those from extreme marine environments, are known to produce a wide array of fatty acids. mdpi.comresearchgate.net Investigating the fatty acid profiles of these organisms could reveal species that are rich in this compound and provide insights into its role in adapting to specific marine conditions.

Microalgae: Certain species of microalgae are known to produce odd-chain fatty acids. researchgate.net Their ability to thrive in diverse and sometimes extreme aquatic environments makes them interesting subjects for studying the potential role of this compound in stress responses and adaptation.

Ruminants: While present in trace amounts, heptadecenoic acid is found in the milk and fat of ruminants. atamanchemicals.com Further investigation into the isomeric composition, including this compound, in different ruminant species and their gut microbiomes could reveal specific roles in their physiology and metabolism. researchgate.net

Extreme Environments:

Deep-Sea Vents and Cold Seeps: Organisms living in these environments must cope with extreme pressure, temperature, and chemical conditions. The lipid composition of their cell membranes is crucial for survival, and this compound may play a role in maintaining membrane fluidity and function under such duress.

Hypersaline and Alkaline Environments: Microorganisms adapted to these conditions often have unique lipid profiles. Studying the presence and function of this compound in these extremophiles could uncover novel mechanisms of adaptation.

Trans-Himalayan Regions: Organisms in these high-altitude, cold, and arid regions face significant environmental challenges. The nutritional profile of plants and other organisms in this environment may contain unique fatty acids, including this compound, that contribute to their survival. scispace.com

Future research should focus on bioprospecting in these understudied areas to identify new sources of this compound and to investigate its physiological and ecological significance in these unique contexts.

Development of Novel Analytical Techniques for Enhanced Isomer Profiling

A significant challenge in studying this compound is distinguishing it from its various positional and geometric isomers. Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) can often result in the co-elution of different isomers, making accurate identification and quantification difficult. researchgate.netcsic.es The development of novel and more sophisticated analytical techniques is therefore crucial for advancing our understanding of this specific fatty acid.

Current and Emerging Techniques:

Analytical TechniqueDescriptionAdvantages for Isomer Profiling
Multidimensional Gas Chromatography (GCxGC-MS) This technique uses two different capillary columns with different selectivities to achieve a much higher degree of separation than single-column GC.Can resolve complex mixtures of fatty acid isomers that co-elute in one-dimensional GC, providing more accurate identification and quantification. csic.es
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) This method separates fatty acid methyl esters based on the number, position, and geometry of their double bonds.Particularly effective for separating cis and trans isomers, as well as positional isomers. csic.es
Liquid Chromatography-Mass Spectrometry (LC-MS) with Ozonolysis This innovative approach involves the online ozonolysis of unsaturated fatty acids after chromatographic separation. The resulting fragments provide definitive information about the location of the double bonds.Enables de novo identification of double bond positions in complex mixtures without the need for authentic standards for every isomer. biorxiv.org
Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS) This technique can be used to determine the position of double bonds in fatty acid methyl esters by analyzing the fragmentation patterns of adduct ions.Provides structural information that can help to differentiate between positional isomers. researchgate.net
Derivatization Strategies The use of specific derivatizing agents, such as pentafluorobenzyl bromide, can enhance the sensitivity and chromatographic separation of fatty acids in GC-MS analysis. nih.govImproved sensitivity allows for the detection and quantification of low-abundance isomers.

Future advancements in this area will likely involve the refinement and combination of these techniques. For example, coupling multidimensional chromatography with advanced mass spectrometry techniques that incorporate novel fragmentation methods will be key to comprehensively profiling the full spectrum of heptadecenoic acid isomers in complex biological samples. This will enable researchers to more accurately track the metabolic fate of this compound and to correlate its presence with specific biological functions.

Q & A

Q. How should researchers design experiments to investigate the metabolic effects of cis-8-Heptadecenoic acid while controlling for clustered data from repeated measurements?

  • Methodological Answer : Employ mixed-effects models to account for intra-participant variability (e.g., longitudinal lipidomic studies). Define fixed effects (dose, time) and random effects (individual variability). Use likelihood ratio tests to compare nested models, ensuring statistical rigor. Pre-register analysis plans to avoid data dredging .

Q. What experimental strategies resolve contradictions in reported pro- vs. anti-inflammatory roles of cis-8-Heptadecenoic acid in macrophage models?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to eliminate confounding fatty acids). Use genetic knockouts (e.g., COX-2 or PPARγ inhibitors) to isolate signaling pathways. Perform dose-response assays (0–100 µM) and compare outcomes via ANOVA with post-hoc Tukey tests. Replicate findings across multiple cell lines (e.g., RAW 264.7 vs. THP-1) .

Q. How can researchers validate cis-8-Heptadecenoic acid’s interactions with membrane proteins using computational and experimental approaches?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity measurements. Validate predictions via alanine-scanning mutagenesis of protein active sites. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH). Cross-reference results with cryo-EM data if available .

Q. What statistical frameworks are optimal for analyzing nonlinear dose-response relationships of cis-8-Heptadecenoic acid in enzyme inhibition assays?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and Akaike information criterion (AIC). For heteroscedastic data, use weighted least squares regression .

Methodological Considerations from Evidence

  • Hypothesis Formulation : Frame questions around gaps in lipid metabolism (e.g., “Does cis-8-Heptadecenoic acid modulate AMPK signaling in hepatocytes?”) using systematic reviews and prior contradictory findings .
  • Data Presentation : Include raw spectra (GC-MS/NMR) and processed datasets in appendices, with annotated uncertainties (e.g., ±SD for triplicate measurements). Use heatmaps for omics data visualization .
  • Ethical and Reproducibility Standards : Pre-register protocols on platforms like Open Science Framework. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.